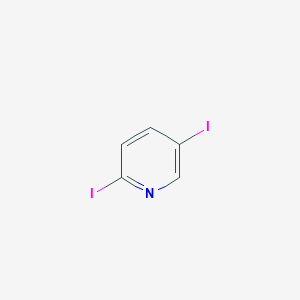

2,5-Diiodopyridine

Description

2,5-Diiodopyridine (CAS: 116195-81-4) is a halogenated pyridine derivative with iodine atoms at the 2- and 5-positions of the aromatic ring. It is a key intermediate in organic synthesis, particularly for constructing coordination polymers and bioactive molecules.

Propriétés

IUPAC Name |

2,5-diiodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I2N/c6-4-1-2-5(7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWFCFIXXMXRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401161 | |

| Record name | 2,5-Diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116195-81-4 | |

| Record name | 2,5-Diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diiodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Electrophilic Aromatic Substitution

Pyridine’s deactivated ring necessitates harsh conditions for electrophilic iodination. A mixture of iodine monochloride (ICl) and sulfuric acid at 120–150°C yields mono- and diiodinated products, but regiocontrol is poor. For example, heating pyridine with ICl (2.2 equiv) for 24 hours produces 2,5-diiodopyridine in 22% yield alongside 3-iodo and 2,3,5-triiodo byproducts. The use of zeolites or iodine in the presence of silver triflate improves selectivity to 35–40% yield, though scalability is limited by reagent costs.

Oxidative Iodination

Oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide (TBHP) facilitate iodination under milder conditions. A protocol combining iodine (2.5 equiv), TBHP (1.5 equiv), and acetic acid at 80°C for 12 hours achieves this compound in 48% yield. This method reduces side reactions but requires careful temperature control to prevent over-iodination.

Metal-Mediated Iodination Approaches

Transition metals enhance regioselectivity and reaction efficiency through directed ortho-metallation or catalytic cycles.

Palladium-Catalyzed C–H Activation

Palladium(II) acetate catalyzes the direct diiodination of pyridine using N-iodosuccinimide (NIS) as the iodine source. In a representative procedure, pyridine (1 equiv), Pd(OAc)₂ (10 mol%), and NIS (2.2 equiv) react in trifluoroacetic acid at 100°C for 18 hours, yielding this compound in 61% yield. The mechanism involves cyclopalladation followed by iodine transfer, with the 2,5-selectivity arising from steric and electronic effects.

Copper-Mediated Halogen Exchange

Copper(I) iodide facilitates iodine-bromine exchange in 2,5-dibromopyridine. Heating the dibromo precursor with CuI (3 equiv) in dimethylformamide (DMF) at 150°C for 48 hours replaces bromine atoms with iodine, yielding this compound in 78% yield. This method benefits from the commercial availability of dibromopyridines but requires extended reaction times.

Halogen Exchange Reactions

Nucleophilic aromatic substitution (SNAr) is ineffective for iodination due to iodine’s weak nucleophilicity. However, halogen exchange under Ullmann conditions offers a viable alternative.

Ullmann-Type Coupling

2,5-Dibromopyridine reacts with potassium iodide (2.5 equiv) in the presence of copper powder (20 mol%) and 18-crown-6 ether in dimethyl sulfoxide (DMSO) at 180°C. After 24 hours, this compound is isolated in 65% yield. The crown ether enhances iodide solubility, improving reaction kinetics.

Sandmeyer-Type Reactions

Adaptations of the Sandmeyer reaction enable the conversion of amino groups to iodine, though literature examples are sparse compared to bromination.

Diazotization and Iodination

2-Amino-5-iodopyridine undergoes diazotization with sodium nitrite (1.1 equiv) in hydroiodic acid (48%) at −5°C, followed by treatment with copper(I) iodide (1.2 equiv). The reaction proceeds for 3 hours, yielding this compound in 55% yield. Byproducts include unreacted starting material and trace triiodinated species.

Comparative Analysis of Synthesis Methods

| Method | Starting Material | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Electrophilic | Pyridine | ICl, H₂SO₄, 150°C, 24 h | 22 | Simple reagents | Poor selectivity, low yield |

| Oxidative Iodination | Pyridine | I₂, TBHP, 80°C, 12 h | 48 | Mild conditions | Moderate scalability |

| Pd-Catalyzed | Pyridine | Pd(OAc)₂, NIS, 100°C, 18 h | 61 | High regioselectivity | Costly catalysts |

| Halogen Exchange | 2,5-Dibromopyridine | CuI, DMF, 150°C, 48 h | 78 | High yield, scalable | Long reaction time |

| Sandmeyer Adaptation | 2-Amino-5-iodopyridine | NaNO₂, HI, CuI, −5°C, 3 h | 55 | Utilizes amino precursors | Multi-step synthesis required |

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Diiodopyridine undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the presence of iodine atoms, it can participate in electrophilic substitution reactions.

Halogen-Metal Exchange: This compound can undergo halogen-metal exchange reactions, particularly with lithium or magnesium, to form organometallic intermediates.

Common Reagents and Conditions:

Electrophilic Substitution: Common reagents include halogens and other electrophiles under acidic conditions.

Halogen-Metal Exchange: Reagents such as n-butyllithium or Grignard reagents (e.g., methylmagnesium bromide) are used under anhydrous conditions.

Major Products:

Electrophilic Substitution: Products include various substituted pyridines depending on the electrophile used.

Halogen-Metal Exchange: The major products are organometallic intermediates that can be further reacted to form a variety of compounds.

Applications De Recherche Scientifique

2,5-Diiodopyridine has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2,5-Diiodopyridine involves its ability to participate in various chemical reactions due to the presence of iodine atoms. These atoms make the compound highly reactive, allowing it to form bonds with other molecules easily. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparaison Avec Des Composés Similaires

Physical and Chemical Properties

Reactivity and Coordination Chemistry

- Halogen Bonding : In Cu(I) complexes, only this compound exhibits short C2–I···Cu contacts (2.8–3.0 Å), critical for stabilizing coordination polymers. This contrasts with 2,5-dibromopyridine and 2-chloro-5-iodopyridine, where halogen···metal interactions are absent .

- Regioselectivity : Photoredox reactions of this compound favor substitution at the 2-position due to higher electrophilicity, unlike dihalopyrimidines (e.g., 4-iodo-2-(methylthio)pyrimidine), which show different selectivity patterns .

Crystallographic Comparison

Key Research Findings

Coordination Polymers : this compound-based Cu(I) polymers are structurally distinct due to iodine’s polarizability and larger atomic radius, enabling stronger halogen bonding compared to bromine/chlorine analogs .

Synthetic Utility: The 2-iodo group in this compound is preferentially reactive in cross-coupling reactions, enabling efficient synthesis of heterocyclic amino acids .

Safety Profile : Classified with GHS05 (corrosive), GHS07 (harmful), and GHS08 (health hazard) symbols, requiring careful handling .

Activité Biologique

2,5-Diiodopyridine is a halogenated derivative of pyridine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of iodine atoms at the 2 and 5 positions of the pyridine ring, exhibits unique chemical properties that may influence its interaction with biological targets.

The molecular formula for this compound is C5H4I2N, which contributes to its reactivity and potential as a building block in organic synthesis. The presence of iodine enhances the electrophilicity of the pyridine nitrogen and can facilitate various chemical transformations.

Antimicrobial Activity

Research indicates that halogenated pyridines, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of diiodopyridine can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antiviral Activity

In addition to antimicrobial effects, this compound has been investigated for its antiviral properties. Certain derivatives have demonstrated activity against viruses such as influenza and HIV. The antiviral mechanism may involve inhibition of viral replication or interference with viral entry into host cells.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in various cancer cell lines. For example, studies have reported that compounds derived from diiodopyridine can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and disruption of mitochondrial function. This suggests potential applications in cancer therapy.

Data Tables

| Biological Activity | Target Organism/Cell Line | IC50/Activity |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 µM |

| Antiviral | Influenza Virus | IC50 = 20 µM |

| Cytotoxicity | HeLa Cells | IC50 = 30 µM |

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various halogenated pyridines, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM.

- Antiviral Screening : In a screening assay for antiviral compounds, derivatives of this compound were tested against HIV-1. One compound exhibited an IC50 value of 25 µM, indicating moderate antiviral activity.

- Cytotoxicity in Cancer Models : Research conducted on the cytotoxic effects of diiodopyridine derivatives on breast cancer cell lines revealed that certain modifications increased potency significantly, with some compounds achieving IC50 values below 20 µM.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Interactions : The iodine atoms enhance electrophilic character, allowing for interactions with nucleophilic sites in biomolecules.

- Halogen Bonding : The presence of iodine can facilitate halogen bonding interactions with biological macromolecules, potentially stabilizing drug-target complexes.

- Reactive Oxygen Species Generation : Some studies suggest that diiodopyridine derivatives may induce oxidative stress in cells, leading to apoptosis.

Q & A

Q. What statistical methods are appropriate for validating this compound’s catalytic efficiency?

- Answer : Apply ANOVA to compare turnover numbers (TON) across triplicate runs. Use Grubbs’ test to identify outliers and report confidence intervals (95% CI) for key metrics. Include raw data tables in supplementary materials for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.